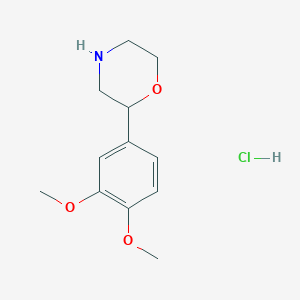

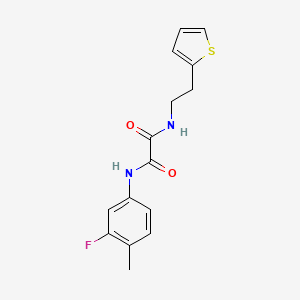

2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride, also known as DMPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPE is a morpholine derivative that has been shown to possess unique biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

- A study by Harrison et al. (2001) discussed a compound with a morpholine structure that acts as a neurokinin-1 (NK-1) receptor antagonist. This compound is noted for its water solubility and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthesis and Electrochemical Investigations

- Research by Kilic et al. (2006) on vic-dioxime ligands containing a morpholine group explored their synthesis and metal complex formation. This study focused on spectroscopic and electrochemical properties, highlighting the versatility of morpholine derivatives in chemical synthesis (Kilic et al., 2006).

Reaction with o-Formylphenylboronic Acid

- A study by Sporzyński et al. (2005) described the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of a specific benzoxaborole derivative. This work contributes to understanding the chemical reactivity and potential applications of morpholine in organic synthesis (Sporzyński et al., 2005).

Palladium(II) and Mercury(II) Complexation

- Research by Singh et al. (2000) explored the complexation of morpholine derivatives with palladium(II) and mercury(II), providing insights into the coordination chemistry and potential applications in catalysis or material science (Singh et al., 2000).

Photophysical Effects in Metal Complexes

- A study by Sprouse et al. (1984) discussed the photophysical properties of metal complexes involving morpholine derivatives. This research contributes to the understanding of charge-transfer processes in metal-ligand systems (Sprouse et al., 1984).

Mechanism of Action

Target of Action

It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist . Therefore, it may also interact with beta-1 adrenoceptors, which play a crucial role in regulating heart rate and contractility.

Mode of Action

Based on its structural similarity to bevantolol , it might exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . By binding and antagonizing beta-1 receptors, it could inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate .

Pharmacokinetics

It is soluble in water , which suggests that it could be well-absorbed in the body. Its bioavailability, distribution, metabolism, and excretion patterns need further investigation.

Result of Action

As a potential beta-1 adrenoceptor antagonist, it might decrease heart rate and blood pressure .

Action Environment

It is known to be air sensitive , suggesting that exposure to air might affect its stability and efficacy.

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGKCFVQCXERAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCCO2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxy-phenyl)-morpholine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

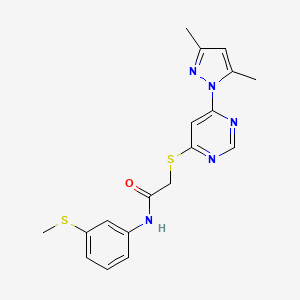

![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)

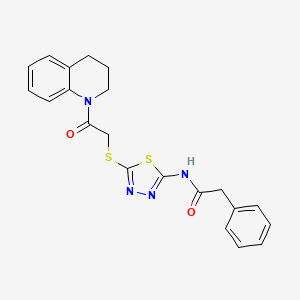

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2847301.png)

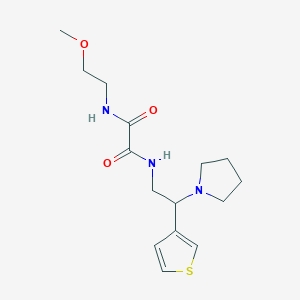

![2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2847306.png)

![N'-(2-cyanophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2847307.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide](/img/structure/B2847308.png)

![N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2847311.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)

![Methyl 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2847317.png)

![3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2847318.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2847321.png)